![molecular formula C20H17N5O3 B2688265 2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline CAS No. 713087-01-5](/img/structure/B2688265.png)
2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
The compound “2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline” is a complex organic molecule. It contains a quinoxaline core, which is a type of heterocyclic compound. Attached to this core are a nitrophenyl group, a tetrahydrofuran group, and an imidazole group .
Molecular Structure Analysis
The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The quinoxaline core is a bicyclic structure containing two nitrogen atoms. The nitrophenyl group would contribute significant electron-withdrawing character, while the tetrahydrofuran and imidazole groups would add additional heteroatoms .Chemical Reactions Analysis
The reactivity of this compound would be influenced by the various functional groups present. The nitro group is electron-withdrawing and could potentially undergo reduction reactions. The imidazole group could participate in acid-base reactions due to the presence of a nitrogen atom .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. The presence of multiple heteroatoms and functional groups could result in polarity and potential hydrogen bonding .Scientific Research Applications
Synthesis and Chemical Transformations
One stream of research has focused on developing efficient strategies for constructing related imidazo[1,5-a]quinoxalin-4-one ring systems, which have applications in developing novel and potent Lck inhibitors (Chen et al., 2004). Another study synthesized and evaluated 2-arylimidazo[4,5-c]quinolines as benzodiazepine receptor ligands, indicating the impact of the aryl group's bulkiness on receptor affinity (Takada et al., 1996).
Biological Activities
Research has shown that quinoxalinediones possessing imidazolyl substituents exhibit potent activity to inhibit AMPA receptor binding, highlighting their potential as selective antagonists for neurological applications (Ohmori et al., 1994). Furthermore, studies on fused imidazoquinolines have identified compounds with high binding affinity to GABAA/benzodiazepine receptors, suggesting their therapeutic potential for senile dementia (Naylor et al., 1993).
Advanced Materials and Sensing Applications
The synthesis of novel imidazoquinoxaline derivatives as phosphodiesterase (PDE4) inhibitors demonstrates the compound's utility in developing treatments for inflammatory diseases (Deleuze-Masquéfa et al., 2004). Additionally, a macrocyclic tetra-imidazolium salt based on quinoxaline has been developed, showcasing the ability to differentiate p-dinitrobenzene from other nitro compounds, indicating its use in selective sensing applications (Zhao et al., 2023).
Mechanism of Action
Future Directions
properties
IUPAC Name |
2-(4-nitrophenyl)-3-(oxolan-2-ylmethyl)imidazo[4,5-b]quinoxaline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17N5O3/c26-25(27)14-9-7-13(8-10-14)19-23-18-20(24(19)12-15-4-3-11-28-15)22-17-6-2-1-5-16(17)21-18/h1-2,5-10,15H,3-4,11-12H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VWOZKEQMWIZNMT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(OC1)CN2C(=NC3=NC4=CC=CC=C4N=C32)C5=CC=C(C=C5)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-nitrophenyl)-1-((tetrahydrofuran-2-yl)methyl)-1H-imidazo[4,5-b]quinoxaline | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

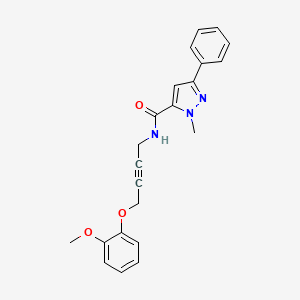
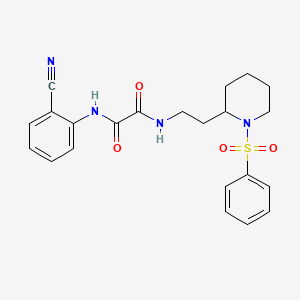
![5-ethyl-3-(2-methoxyethyl)-6-methyl-2-sulfanyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B2688187.png)
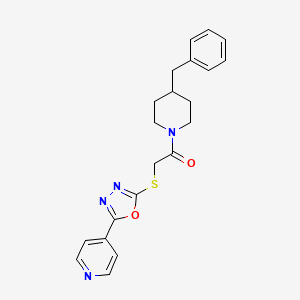
![3-(4-Methylbenzyl)-8-(2-thienylcarbonyl)-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2688190.png)
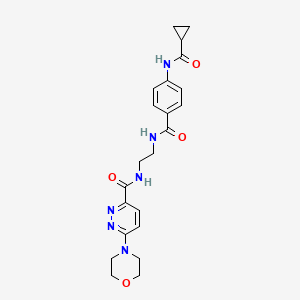
![3-Methyl-N-[4-(2-oxoazetidin-1-yl)phenyl]benzotriazole-5-carboxamide](/img/structure/B2688192.png)
![2-(quinolin-2-ylsulfanyl)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B2688195.png)


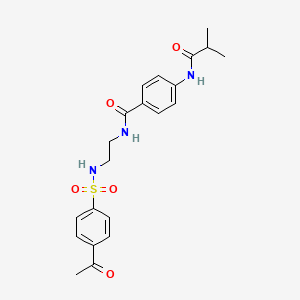
![4-(3-Benzyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazine-7-carbonyl)benzenesulfonyl fluoride](/img/structure/B2688203.png)

